molecular formula C30H32N4O4 B2633535 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251709-56-4

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B2633535
CAS No.: 1251709-56-4
M. Wt: 512.61
InChI Key: VAVSYJAYPHQYKF-UHFFFAOYSA-N
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Description

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C30H32N4O4 and its molecular weight is 512.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound , due to its complex structure, is relevant in the synthesis and characterization of heterocyclic compounds. For example, the synthesis of various heterocyclic compounds involves reactions that may include components or functional groups similar to those found in the specified chemical. This includes the synthesis of benzimidazole derivatives and imidazolyl carboxamides, which are crucial for developing pharmaceuticals and materials with specific chemical properties. These syntheses often involve multiple steps, including condensation, cyclization, and functionalization reactions, demonstrating the compound's utility in exploring chemical reactivity and molecular architecture (Sailaja Rani Talupur et al., 2021; Prakash Bhaskar et al., 2019).

Antimicrobial and Antioxidant Activities

The structural motifs found in the specified compound are integral to the study of antimicrobial and antioxidant activities. Compounds containing dimethoxyphenyl and imidazole rings, similar to the one mentioned, have been synthesized and evaluated for their biological activities. These studies reveal that such compounds exhibit moderate to significant radical scavenging activity and potential antimicrobial properties. This research is pivotal for developing new therapeutic agents capable of combating various infections and diseases by inhibiting the growth of bacteria and neutralizing free radicals (Matloob Ahmad et al., 2012).

Molecular Docking Studies

The compound's structure is also useful in molecular docking studies, which are essential for drug discovery and development. By analyzing how this compound, or those with similar structural features, interacts with biological targets, researchers can design more effective drugs with precise mechanisms of action. This approach is crucial in the pharmaceutical industry for identifying potential drug candidates with high specificity and efficacy (D. W. Hawkins et al., 1995).

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c1-20(2)23-8-12-25(13-9-23)33-30(36)26-18-34(19-31-26)17-21-5-10-24(11-6-21)32-29(35)16-22-7-14-27(37-3)28(15-22)38-4/h5-15,18-20H,16-17H2,1-4H3,(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVSYJAYPHQYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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